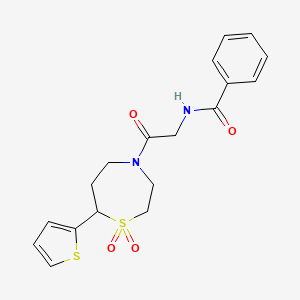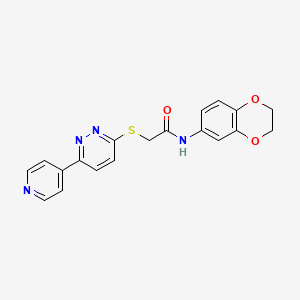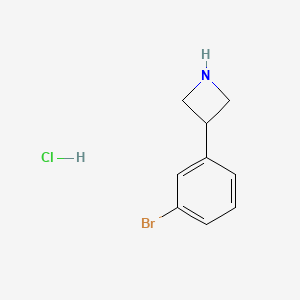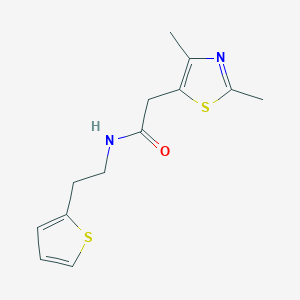
4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide” is a chemical compound. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications .
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly mentioned in the retrieved data .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not available in the retrieved data .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The crystal structure analysis of closely related compounds reveals insights into their potential anticancer activities. For example, the structural determination of quinoxaline derivatives has laid a foundation for understanding their interaction with biological targets, showcasing their potential as antitumor agents. Liu, Ruble, and Arora (1994) provided a detailed analysis of one such agent, highlighting the distorted tetrahedral geometry around the sulfur atom and the planar quinoxaline ring system, which could contribute to its anticancer properties (Liu, Ruble, & Arora, 1994).
Antimicrobial and Antifungal Screening
Research into novel azetidin-2-ones and quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives has shown potent antimicrobial and antifungal activities. Gupta and Halve (2015) synthesized a series of compounds exhibiting significant activity against Aspergillus niger and Aspergillus flavus, suggesting the role of these compounds in developing new antifungal agents (Gupta & Halve, 2015). Similarly, the synthesis and evaluation of quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives highlighted their antimicrobial potential, particularly against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).
Green Synthesis and Antibacterial Activity
Alavi et al. (2017) investigated the green synthesis of quinoxaline sulfonamides, demonstrating their antibacterial effectiveness against Staphylococcus spp. and Escherichia coli. This approach not only provides a sustainable method for producing these compounds but also highlights their potential in addressing bacterial infections (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Herbicide Selectivity and Metabolism
The selectivity of chlorsulfuron, a herbicide, for cereals is attributed to the crop plants' ability to metabolize similar compounds, offering insights into the biological interaction of such chemicals with plants. Sweetser, Schow, and Hutchison (1982) elucidated this selectivity basis, which may provide a framework for designing environmentally friendly herbicides with minimal impact on non-target plants (Sweetser, Schow, & Hutchison, 1982).
Wirkmechanismus
Target of Action
The primary target of 4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide is the Bifunctional protein GlmU . This protein is found in Haemophilus influenzae , a bacterium that can cause a range of infections in humans.
Mode of Action
It is known to interact with its target, the bifunctional protein glmu . The compound’s interaction with this protein may result in changes that inhibit the protein’s function, thereby affecting the survival and growth of the bacterium.
Biochemical Pathways
Given its target, it is likely that the compound affects pathways related to the survival and growth of haemophilus influenzae .
Result of Action
Given its target, it is likely that the compound inhibits the function of the Bifunctional protein GlmU , potentially leading to a decrease in the survival and growth of Haemophilus influenzae.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at a temperature between 2-8°C . These conditions help maintain the stability and efficacy of the compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3S/c1-26-12-4-11-20-17-18(22-16-6-3-2-5-15(16)21-17)23-27(24,25)14-9-7-13(19)8-10-14/h2-3,5-10H,4,11-12H2,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBQTVSRGZGASM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-(5-(3-(3,4-dimethoxyphenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2975538.png)

![N-(1-cyanocyclohexyl)-2-[4-(1-ethyl-1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2975541.png)

![Quinoxalin-2-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2975545.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2975547.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate](/img/structure/B2975549.png)

![N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide](/img/structure/B2975552.png)

